3a-methyl-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo-oxazole core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the pyrrolo-oxazole ring can be achieved through a domino imine formation, followed by intramolecular annulation and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydropyrrolo derivatives .
Scientific Research Applications
3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit diverse biological activities.
Dihydrochromeno Derivatives: These compounds have a similar dihydropyrrole core and are known for their antioxidant properties.
Uniqueness
3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H20N2O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3a-methyl-2,3,5-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H20N2O3/c1-24-20(17-11-5-2-6-12-17)26(19-15-9-4-10-16-19)29-21(24)22(27)25(23(24)28)18-13-7-3-8-14-18/h2-16,20-21H,1H3 |
InChI Key |
OCVIWFTWHXETLP-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(N(OC1C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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